molecular formula C20H23N3O3 B2991945 4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione CAS No. 866157-57-5

4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

Cat. No.: B2991945
CAS No.: 866157-57-5
M. Wt: 353.422
InChI Key: ZNLBTOKAAGZOIO-UHFFFAOYSA-N
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Description

4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a complex organic compound that belongs to the class of benzotriazepines. This compound is characterized by the presence of a tert-butyl group, a methoxybenzyl group, and a dihydrobenzotriazepine core. Benzotriazepines are known for their diverse pharmacological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzotriazepine Core: This step involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Methoxybenzyl Group: This step involves the nucleophilic substitution of a benzyl halide with a methoxy group, typically using a strong nucleophile like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Flow chemistry allows for better control over reaction conditions, such as temperature and pressure, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups within the benzotriazepine core, potentially converting them to alcohols.

    Substitution: The tert-butyl and methoxybenzyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and tert-butyl halides are employed for nucleophilic and electrophilic substitutions, respectively.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbonyl groups in the benzotriazepine core could produce corresponding alcohols.

Scientific Research Applications

4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-anxiety, anti-depressant, and anti-convulsant activities.

    Biological Research: It is used in studies exploring the interaction of benzotriazepines with various biological targets, such as neurotransmitter receptors.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Industrial Applications: Its unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its observed pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzotriazepine with well-known anxiolytic properties.

    Clonazepam: A benzodiazepine used for its anti-convulsant effects.

    Lorazepam: Known for its sedative and anxiolytic activities.

Uniqueness

4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is unique due to the presence of the tert-butyl and methoxybenzyl groups, which confer distinct chemical and pharmacological properties. These groups can influence the compound’s solubility, stability, and interaction with biological targets, differentiating it from other benzotriazepines.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

IUPAC Name

4-tert-butyl-3-[(3-methoxyphenyl)methyl]-1H-1,3,4-benzotriazepine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-20(2,3)23-18(24)16-10-5-6-11-17(16)21-19(25)22(23)13-14-8-7-9-15(12-14)26-4/h5-12H,13H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLBTOKAAGZOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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